
alpha-CGRP (23-37) (human)
Vue d'ensemble
Description
Alpha-Calcitonin Gene-Related Peptide (alpha-CGRP) is a 37-amino acid neuropeptide encoded by the CALCA gene on chromosome 11. It is produced via tissue-specific alternative splicing of the calcitonin gene transcript and is widely expressed in the central and peripheral nervous systems . Alpha-CGRP plays critical roles in vasodilation, nociception, and inflammatory responses .
Alpha-CGRP (23-37) (human) is a truncated fragment of the full-length alpha-CGRP, encompassing residues 23–37 (sequence: Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH₂; CAS: 145459-33-2) . While the full-length peptide acts as a potent agonist at CGRP receptors (comprising CLR and RAMP1), shorter fragments like (23-37) often exhibit antagonist or modulatory properties, though their precise pharmacological profile remains less characterized compared to other fragments (e.g., alpha-CGRP (8-37)) .
Méthodes De Préparation
Property | Detail |
---|---|
Molecular Formula | C₇₄H₁₁₇N₂₁O₂₀ |
Molecular Weight | 1,620.89 g/mol |
Sequence | VKNNFVPTNVGSKAF-NH₂ |
Purity (HPLC) | >95% (98–99% available upon request) |
Solubility | Water-soluble |
Solid-Phase Peptide Synthesis (SPPS) of α-CGRP (23-37)
Resin and Linker Selection
The synthesis of α-CGRP (23-37) employs Fmoc-based SPPS on a ChemMatrix resin functionalized with a peptide amide linker (PAL) to ensure C-terminal amidation . ChemMatrix resin is preferred for its compatibility with polar solvents and high swelling properties, which facilitate efficient coupling and deprotection reactions.
Coupling and Deprotection
-
Amino Acid Activation :
Fmoc-protected amino acids are activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) with 1-hydroxy-7-azabenzotriazole (HOAt) and diisopropylamine (DIEA) . This system ensures rapid coupling kinetics and minimizes racemization. -
Pseudoproline Dipeptides :
To prevent aggregation during synthesis, pseudoproline dipeptides (e.g., Val-Pro) are incorporated at positions 5–6 (Val-Pro) and 8–9 (Thr-Asn) . These dipeptides introduce conformational constraints that enhance solubility and reduce β-sheet formation. -
Side-Chain Protection :
Cleavage and Global Deprotection
After chain assembly, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (90:2.5:2.5 v/v) for 2 hours . This step removes side-chain protecting groups and cleaves the peptide from the resin. The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized.
Post-Synthesis Modifications and Purification
Disulfide Bond Formation (Not Applicable)
Unlike full-length α-CGRP, the 23–37 fragment lacks cysteine residues, eliminating the need for oxidative disulfide bond formation.
High-Performance Liquid Chromatography (HPLC)
The crude peptide is purified via reverse-phase HPLC using a C₁₈ column and a gradient of acetonitrile (0.1% TFA) in water (0.1% TFA). Analytical HPLC confirms a purity of >95%, with 98–99% purity achievable through additional purification cycles .
Trifluoroacetic Acid (TFA) Removal
Residual TFA from cleavage and HPLC can interfere with biological assays. A TFA removal service is available, substituting TFA with acetic acid or hydrochloric acid during purification .
Analytical Characterization
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) validates the molecular weight (observed: 1,620.89 Da; theoretical: 1,620.89 Da) . Minor impurities (<5%) are typically truncated sequences or deamidation products.
Circular Dichroism (CD) Spectroscopy
CD spectra of α-CGRP (23-37) in aqueous solution reveal a random coil conformation, consistent with its flexible C-terminal structure . No α-helical or β-sheet signatures are detected, aligning with structural predictions.
Challenges and Optimization Strategies
Aggregation During Synthesis
The sequence VKNNFVPTNVGSKAF contains hydrophobic residues (Phe⁵, Val⁶, Phe¹⁵) prone to aggregation. Strategies to mitigate this include:
-
Elevated Temperature Synthesis : Conducting couplings at 50°C to improve resin swelling and solvent accessibility.
Incomplete Deprotection of ivDde Groups
Residual ivDde protection on Lys²⁴ or Lys³⁵ results in +206 Da adducts. This is addressed by extending hydrazine treatment to 3 × 20 minutes and implementing HPLC purification to isolate the fully deprotected peptide .
Low Solubility of Crude Peptide
Lyophilized crude peptide is dissolved in 30% acetic acid before HPLC to enhance solubility. Post-purification, the peptide is stored in lyophilized form at -20°C to prevent degradation .
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of SPPS Strategies for α-CGRP (23-37)
Parameter | Standard Protocol | Optimized Protocol |
---|---|---|
Coupling Reagent | HATU/HOAt/DIEA | HATU/HOAt/DIEA |
Pseudoproline Usage | None | Val-Pro, Thr-Asn |
Cleavage Time | 2 hours | 2 hours |
Purity (HPLC) | 80–85% | >95% |
Yield | 12–15% | 25–30% |
Analyse Des Réactions Chimiques
Structural Composition and Key Domains
The α-CGRP (23-37) sequence (VKNNFVPTNVGSKAF-NH₂ ) corresponds to the C-terminal region of full-length α-CGRP . Key structural features include:
-
Domain 4 (residues 28–37) : Contains two turn regions critical for receptor binding .
-
Amidated C-terminus : The phenylalanine residue at position 37 is amidated, enhancing receptor affinity .
-
Cleavage susceptibility : Includes the Asn²⁶-Phe²⁷ bond, a known cleavage site for insulin-degrading enzyme (IDE) .
Enzymatic Degradation and Cleavage Reactions
α-CGRP (23-37) undergoes proteolytic processing by specific enzymes:
Insulin-Degrading Enzyme (IDE)
-
Cleavage site : IDE cleaves α-CGRP at Asn²⁶-Phe²⁷ , producing fragments α-CGRP (23-26) and α-CGRP (27-37) .
-
Mechanism : IDE recognizes β-sheet structures near the cleavage site, with Asn²⁶ forming hydrogen bonds critical for substrate binding .
-
Impact : Cleavage inactivates the peptide’s receptor-binding capacity, limiting its bioavailability .
Table 1: Enzymatic Cleavage of α-CGRP (23-37)
Enzyme | Cleavage Site | Products | Functional Outcome |
---|---|---|---|
IDE | Asn²⁶-Phe²⁷ | (23-26), (27-37) | Loss of receptor binding |
Receptor Interactions and Antagonist Activity
α-CGRP (23-37) acts as a competitive antagonist of the CGRP receptor (CGRP-R) :
Binding Mechanism
-
Target region : The C-terminal domain (residues 28–37) binds the N-terminal extracellular domain of CGRP-R, blocking full-length α-CGRP from activating the receptor .
-
Affinity : While α-CGRP (23-37) has lower binding affinity than full-length α-CGRP, it retains sufficient affinity to inhibit receptor activation .
Functional Studies
-
In vitro antagonism : α-CGRP (23-37) inhibits α-CGRP-induced vasodilation in human coronary arteries .
-
Synergy with modifications : Lipidation at position 25 (e.g., C20-diacid) enhances half-life without compromising antagonism .
Key Studies
-
Rovero et al. (1992) : Identified α-CGRP (23-37) as a potent CGRP-R antagonist, with 10-fold reduced affinity compared to α-CGRP (8-37).
-
Kim et al. (2012) : Demonstrated IDE-mediated cleavage of α-CGRP fragments, highlighting metabolic instability.
-
Supowit et al. (2005) : Linked α-CGRP deficiency to hypertension-induced organ damage, supporting therapeutic potential of stable antagonists.
Table 2: Antagonist Potency of α-CGRP Fragments
Fragment | Receptor Affinity (IC₅₀) | Half-Life (Hours) | Source |
---|---|---|---|
α-CGRP (8-37) | 3.2 nM | 0.5–1.0 | |
α-CGRP (23-37) | 32 nM | <1 | |
Lipidated (25-C20) | 8 nM | 7.3–13.7 |
Stability and Modification Strategies
To address rapid degradation, researchers have explored structural modifications:
Applications De Recherche Scientifique
Alpha-calcitonin gene-related peptide (23-37) (human) has numerous scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neuropeptide signaling and vascular regulation.
Medicine: Explored as a potential therapeutic agent for conditions such as migraines and cardiovascular diseases due to its vasodilatory properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mécanisme D'action
Alpha-calcitonin gene-related peptide (23-37) (human) exerts its effects by binding to the calcitonin receptor-like receptor (CRLR) in combination with receptor activity-modifying protein 1 (RAMP1). This receptor complex activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates target proteins and induces vasodilation .
Comparaison Avec Des Composés Similaires
Alpha-CGRP (8-37) (Human)
- Sequence : Residues 8–37 (VTHRLAGLLSRSGGVVKNNFVPTNVGSKAF-NH₂; CAS: 82266-85-1) .
- Activity: Well-documented competitive antagonist of CGRP receptors. Inhibits vasodilation and nociceptive effects of full-length alpha-CGRP .
- Key Studies: Gardiner et al. (1990) demonstrated its antagonism of alpha-CGRP-induced hemodynamic effects in vivo . BIBN4096BS, a non-peptide antagonist, showed 10-fold higher potency than alpha-CGRP (8-37) in human temporal artery relaxation assays .
- Structural Difference : The (8-37) fragment retains the C-terminal receptor-binding domain but lacks the N-terminal disulfide bridge critical for full agonist activity .
Beta-CGRP (Human)
- Sequence: Differs from alpha-CGRP by three amino acids (residues 3, 22, and 25: Asp3 → Glu3, Ser22 → Gly22, Met25 → Val25) .
- Activity: Shares receptor affinity with alpha-CGRP but is primarily expressed in the enteric nervous system (ENS).
- Beta-CGRP levels are reduced in inflammatory bowel disease (IBD) and COVID-19-associated diarrhea, suggesting gut-specific protective roles .
Alpha-CGRP (19-37) (Human)
- Sequence : Residues 19–37 (SGGVVKNNFVPTNVGSKAF-NH₂; CAS: 101233-12-9) .
- Activity : This fragment retains partial agonist/antagonist activity depending on tissue context. Its longer N-terminal region compared to (23-37) may influence receptor interaction dynamics.
Alpha-CGRP (29-37) (Canine, Mouse, Rat)
- Sequence : Residues 29–37 (Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH₂; CAS: 219991-19-2) .
- Activity : Ultra-short fragment with minimal receptor affinity. Used primarily as a research tool to study species-specific CGRP signaling .
Amylin (Rat)
- Sequence : Structurally homologous to CGRP but lacks the C-terminal amidation critical for CGRP receptor activation .
- Activity : Regulates glucose metabolism and satiety. Binds to amylin receptors (AMY1–3) with minimal cross-reactivity at CGRP receptors .
Research Findings and Clinical Implications
Alpha-CGRP (23-37) in Migraine and Pain Pathways
- Baseline Levels: CM patients exhibit elevated serum alpha-CGRP levels (52.6 pg/mL vs. 40.4 pg/mL in healthy controls), which normalize after anti-CGRP mAb therapy .
- Therapeutic Correlation : Reduction in alpha-CGRP (23-37) levels correlates with decreased monthly migraine days (MMD) (r = 0.03–0.41, p = 0.02) .
Comparative Receptor Interactions
Compound | Receptor Affinity (CLR/RAMP1) | Primary Role | Clinical Relevance |
---|---|---|---|
Alpha-CGRP (23-37) | Partial antagonist | Modulator of nociception | Potential biomarker for migraine |
Alpha-CGRP (8-37) | Competitive antagonist | Blockade of vasodilation | Experimental tool |
Beta-CGRP | Agonist | Gut homeostasis | IBD, diarrhea |
Amylin | AMY receptors | Glucose regulation | Diabetes research |
Activité Biologique
Alpha-calcitonin gene-related peptide (α-CGRP) is a neuropeptide that plays a crucial role in various physiological and pathophysiological processes. The specific fragment α-CGRP (23-37) is of particular interest due to its biological activity and potential therapeutic applications. This article provides a detailed overview of the biological activity of α-CGRP (23-37), including its mechanisms of action, physiological effects, and implications for disease treatment.
Structural Characteristics:
α-CGRP is a 37-amino acid peptide derived from the calcitonin gene, with the sequence contributing to its biological functions. The fragment α-CGRP (23-37) retains significant biological activity but has a lower receptor binding affinity compared to the full-length peptide.
Mechanism of Action:
α-CGRP exerts its effects primarily through the calcitonin receptor-like receptor (CLR) in conjunction with receptor activity-modifying proteins (RAMPs). Upon binding to these receptors, α-CGRP activates intracellular signaling pathways, notably increasing cyclic adenosine monophosphate (cAMP) levels, which leads to various downstream effects such as vasodilation and modulation of neuronal excitability .
Biological Effects
-
Vasodilation:
- Potent Vasodilator: α-CGRP is recognized as one of the most potent vasodilators known, capable of inducing relaxation in vascular smooth muscle. This effect is particularly pronounced in arterioles .
- Mechanism: The vasodilatory effect is mediated through cAMP-dependent pathways, leading to the relaxation of smooth muscle cells in blood vessels .
-
Cardiovascular Protection:
- Role in Heart Function: Studies have shown that α-CGRP has protective roles in cardiovascular diseases. For instance, α-CGRP administration improves cardiac function and reduces adverse effects associated with heart failure models .
- Pathophysiological Implications: In models of transverse aortic constriction-induced heart failure, α-CGRP knock-out mice exhibited higher mortality rates and increased cardiac fibrosis compared to wild-type mice, highlighting its cardioprotective properties .
-
Neurogenic Inflammation:
- Pain Modulation: α-CGRP is released from sensory neurons and plays a significant role in pain pathways, particularly in migraine pathophysiology. Its release can enhance neurogenic inflammation by promoting vasodilation and plasma extravasation .
- Therapeutic Target: The development of CGRP antagonists has emerged as a promising strategy for migraine treatment, demonstrating the peptide's pivotal role in headache disorders .
Research Findings and Case Studies
Table 1: Summary of Key Findings on α-CGRP Biological Activity
Study | Findings |
---|---|
Nelson et al., 1990 | Demonstrated that α-CGRP elevates cAMP levels in human embryonic kidney cells, activating protein kinase A (PKA) pathways. |
Edvinsson et al., 2011 | Showed that α-CGRP contributes to cerebrovascular regulation and is implicated in migraine pathology. |
Chiba et al., 1989 | Identified that α-CGRP (8-37) acts as a competitive antagonist at CGRP receptors, providing insights into receptor binding dynamics. |
Case Study Insights:
A notable study highlighted the use of α-CGRP analogs in chronic systemic treatment models where stabilized forms of the peptide were shown to protect against cardiac dysfunction induced by pressure overload, showcasing its therapeutic potential beyond migraine treatment .
Q & A
Basic Research Questions
Q. What experimental approaches are optimal for determining the secondary structure of alpha-CGRP (23-37) (human) in solution?
- Methodological Answer : Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are primary methods for analyzing secondary structures like α-helices or β-sheets in peptide fragments. CD spectroscopy provides rapid conformational insights under varying pH or solvent conditions, while NMR resolves atomic-level structural details. Ensure buffer compatibility and peptide purity (>95%) to avoid artifacts. Refer to dose-response studies to correlate structural stability with bioactivity .
Q. How do researchers validate the specificity of alpha-CGRP (23-37) (human) in receptor binding assays?
- Methodological Answer : Competitive binding assays using radiolabeled CGRP (e.g., ¹²⁵I-CGRP) and unlabeled alpha-CGRP (23-37) in cell lines expressing CGRP receptors (e.g., SK-N-MC cells). Calculate IC₅₀ values and compare with full-length CGRP to assess fragment efficacy. Include negative controls (e.g., receptor-deficient cells) and statistical validation (e.g., ANOVA for inter-group differences) to confirm specificity .
Q. What are the best practices for optimizing alpha-CGRP (23-37) (human) dosage in preclinical migraine models?
- Methodological Answer : Use dose-response curves in rodent models (e.g., nitroglycerin-induced migraine) with intraperitoneal or intracerebroventricular administration. Monitor behavioral endpoints (e.g., light aversion, mechanical allodynia) and plasma half-life via LC-MS. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish efficacy thresholds while minimizing off-target effects .
Advanced Research Questions
Q. How can conflicting data on alpha-CGRP (23-37) (human) bioactivity across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of published IC₅₀ values and receptor binding kinetics, adjusting for variables like assay temperature, peptide purity, and cell line heterogeneity. Use standardized protocols (e.g., ICH-GCP guidelines) for in vitro replication. Employ machine learning to identify confounding factors (e.g., solvent composition) and validate findings via orthogonal assays (e.g., calcium imaging) .
Q. What strategies mitigate off-target effects of alpha-CGRP (23-37) (human) in neuronal signaling studies?
- Methodological Answer : Combine CRISPR-Cas9 knockout of non-target receptors (e.g., AMY1) with transcriptomic profiling (RNA-seq) to identify unintended pathway activation. Use selective inhibitors (e.g., BIBN4096BS for CGRP receptors) in control groups. Validate findings with spatial proteomics (e.g., proximity ligation assays) to confirm receptor colocalization .
Q. How do post-translational modifications (PTMs) of alpha-CGRP (23-37) (human) impact its functional heterogeneity in vivo?
- Methodological Answer : Employ PTM-specific antibodies (e.g., phosphorylation at Ser35) in Western blotting or immunofluorescence of tissue samples. Pair with MALDI-TOF mass spectrometry to map modifications. Use transgenic models (e.g., PTM-mimetic knock-in mice) to isolate physiological effects. Cross-reference with clinical migraine datasets to assess translational relevance .
Q. Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of alpha-CGRP (23-37) (human) in small-sample studies?
- Methodological Answer : Apply Bayesian hierarchical models to account for inter-individual variability in small cohorts. Use bootstrapping to estimate confidence intervals for EC₅₀ values. Validate with permutation tests to reduce Type I errors. Open-source tools like R/Brms or Python/PyMC3 enhance reproducibility .
Q. How can researchers address batch-to-batch variability in alpha-CGRP (23-37) (human) synthesis?
- Methodological Answer : Implement quality control (QC) protocols: HPLC purity checks, amino acid analysis, and endotoxin testing. Use a centralized synthesis facility with ISO certification. Include batch identifiers in datasets for mixed-effects modeling. Pre-register synthesis details in public repositories (e.g., Zenodo) to enhance transparency .
Q. Experimental Design and Ethics
Q. What ethical considerations apply to alpha-CGRP (23-37) (human) studies involving human-derived cells?
- Methodological Answer : Adhere to IRB protocols for primary cell use (e.g., donor consent, anonymization). Follow NIH guidelines for handling human biospecimens. Include data anonymization in transcriptomic analyses and disclose conflicts of interest (e.g., industry-funded peptide synthesis) in publications .
Q. How should researchers design longitudinal studies to assess alpha-CGRP (23-37) (human) tolerance in chronic pain models?
- Methodological Answer : Use crossover designs with washout periods to distinguish tolerance from disease progression. Monitor plasma cytokine levels (e.g., IL-6, TNF-α) and microglial activation (Iba1 staining) as biomarkers. Pre-register hypotheses and analysis plans on platforms like Open Science Framework to mitigate bias .
Propriétés
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H117N21O20/c1-37(2)57(80)71(112)86-45(25-16-18-28-76)64(105)89-48(32-53(77)98)66(107)90-49(33-54(78)99)65(106)88-47(31-43-22-13-10-14-23-43)67(108)93-59(39(5)6)74(115)95-29-19-26-52(95)70(111)94-60(41(8)97)73(114)91-50(34-55(79)100)68(109)92-58(38(3)4)72(113)82-35-56(101)84-51(36-96)69(110)85-44(24-15-17-27-75)63(104)83-40(7)62(103)87-46(61(81)102)30-42-20-11-9-12-21-42/h9-14,20-23,37-41,44-52,57-60,96-97H,15-19,24-36,75-76,80H2,1-8H3,(H2,77,98)(H2,78,99)(H2,79,100)(H2,81,102)(H,82,113)(H,83,104)(H,84,101)(H,85,110)(H,86,112)(H,87,103)(H,88,106)(H,89,105)(H,90,107)(H,91,114)(H,92,109)(H,93,108)(H,94,111)/t40-,41+,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLZRETWKHAQIS-FGVYJWQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H117N21O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1620.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.